molecular formula C11H10O2 B167650 2-Ethyl-1-benzofuran-3-carbaldehyde CAS No. 10035-41-3

2-Ethyl-1-benzofuran-3-carbaldehyde

Cat. No.: B167650
CAS No.: 10035-41-3
M. Wt: 174.2 g/mol
InChI Key: LVRCCWCFOHNTLJ-UHFFFAOYSA-N
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Description

2-Ethyl-1-benzofuran-3-carbaldehyde is an organic compound with the molecular formula C11H10O2 and a molecular weight of 174.20 g/mol It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-benzofuran-3-carbaldehyde typically involves the reaction of 2-ethylbenzofuran with an appropriate oxidizing agent. One common method is the Vilsmeier-Haack reaction, where 2-ethylbenzofuran is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the desired aldehyde .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-benzofuran-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-1-benzofuran-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-1-benzofuran-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. This compound may also participate in redox reactions, influencing cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-1-benzofuran-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl group at the 2-position and the aldehyde group at the 3-position of the benzofuran ring differentiates it from other benzofuran derivatives, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-ethyl-1-benzofuran-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-2-10-9(7-12)8-5-3-4-6-11(8)13-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRCCWCFOHNTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390217
Record name 2-ethyl-1-benzofuran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10035-41-3
Record name 2-Ethyl-3-benzofurancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10035-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-ethyl-1-benzofuran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Benzofurancarboxaldehyde, 2-ethyl
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